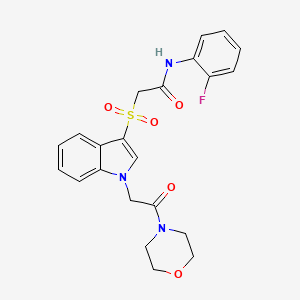
3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and a benzenesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed through the cyclization of appropriate amine precursors.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the corresponding sulfonyl chloride with an amine group.
Final Coupling: The final step involves coupling the thiazole and pyrrolidine intermediates with the benzenesulfonamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to handle multiple steps and reduce human error.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the thiazole ring.
Hydrolysis Products: Decomposed products of the sulfonamide group.
Aplicaciones Científicas De Investigación
3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structure.
Biological Studies: Used in studies to understand the interaction of thiazole-containing compounds with biological targets.
Chemical Biology: Employed as a probe to study the function of sulfonamide groups in biological systems.
Pharmaceutical Development: Investigated for its potential to be developed into therapeutic drugs.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves:
Molecular Targets: It may target enzymes or receptors that are crucial in disease pathways.
Pathways Involved: The compound could interfere with signaling pathways, enzyme activity, or protein-protein interactions.
Binding Interactions: The thiazole and sulfonamide groups are key to its binding affinity and specificity towards biological targets.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide: shares similarities with other thiazole-containing compounds such as:
Uniqueness
Structural Uniqueness: The combination of a thiazole ring with a pyrrolidine and benzenesulfonamide moiety is unique, providing distinct chemical and biological properties.
Biological Activity: Its specific substitution pattern and functional groups confer unique biological activities that are not seen in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the field of medicinal chemistry
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2S2/c14-11-7-10(1-2-12(11)15)22(19,20)17-9-3-5-18(8-9)13-16-4-6-21-13/h1-2,4,6-7,9,17H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEDGJDPAIAXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568146.png)
![2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2568147.png)
![2,6-Dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B2568148.png)
![2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2568149.png)

![methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2568154.png)

![[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine](/img/structure/B2568158.png)

![5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568160.png)
![3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2568164.png)
